REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10]C)[CH:9]=1)[NH2:6].C[S-].[Na+]>CN1CCCC1=O>[NH2:6][C:5]1[CH:7]=[C:8]([OH:10])[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
|
Name
|
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
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C[S-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
NaH2PO4
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
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CUSTOM
|
Details
|
stirred at ambient temperature for a further 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The combined organic layers were filtered through a hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark red oil
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by normal phase chromatography
|
Type
|
WASH
|
Details
|
eluting with iso-hexane
|
Type
|
TEMPERATURE
|
Details
|
increasing amounts of ethyl acetate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |